タキシニン

概要

説明

Synthesis Analysis

The synthesis of Taxinine involves several intricate steps to construct its complex molecular framework. A notable study described the enantiospecific construction of the AB-ring substructure of Taxinine, incorporating both quaternary carbon centers through several steps, including a Diels–Alder cycloaddition reaction. This process led to the creation of a bicyclo[5.3.1]undecenone embodying the AB-ring system of Taxinine, although attempts to establish the taxane C-ring faced challenges (Banwell, McLeod, & Riches, 2004).

Molecular Structure Analysis

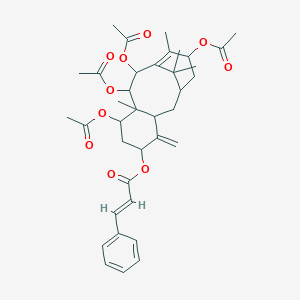

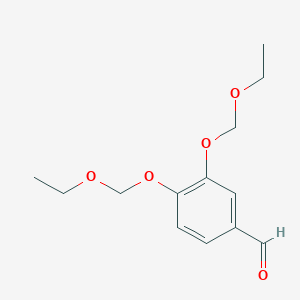

Taxinine's molecular structure is distinguished by its taxane skeleton, which includes a unique arrangement of cyclic systems and a series of functional groups that contribute to its biological activity. The molecule's complexity is highlighted by its multiple chiral centers, particularly the quaternary carbon centers within the AB-ring structure, making its synthesis a significant challenge for chemists.

Chemical Reactions and Properties

The chemical reactions involved in Taxinine's synthesis, such as the Diels–Alder cycloaddition and the anionic oxy-Cope rearrangement, showcase the compound's reactive nature and the complexity of its synthesis. These reactions are crucial for constructing the core structure of Taxinine, demonstrating the compound's intricate chemical properties.

Physical Properties Analysis

While specific studies focusing on the physical properties of Taxinine, such as melting point, solubility, and optical rotation, are not detailed in the provided references, these properties are typically crucial for understanding the compound's behavior in various solvents and conditions, influencing its extraction, purification, and application in further chemical transformations.

Chemical Properties Analysis

Taxinine exhibits a range of chemical properties, including its reactivity towards various organic transformations. The compound's synthesis involves protecting group strategies, stereoselective reactions, and the management of its multiple chiral centers. These aspects highlight Taxinine's chemical versatility and the challenges in its synthetic approach.

科学的研究の応用

抗真菌活性

タキシニンは、抗真菌活性を示すことがわかっています。タキシニンは、イチイ属の仲間(Taxus cuspidata var. nana)の葉から単離され、5つの植物病原性真菌(フザリウム属、クラドスポリウム属、フザリウム属、コレトトリクム属、コリネスポラ属)に対して試験されました。 . これらの真菌に対するタキシニンの最小発育阻止濃度は、0.4 μmol 。

タキサンの合成

タキシニンは、450種類以上の天然物を含む大きなファミリーであるタキサンの合成における重要な化合物です。 . タキサンは、その複雑さで知られており、強力な抗がん活性を示すため、広範囲にわたる研究の対象となっています。 .

Safety and Hazards

When handling Taxinine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用機序

Taxinine, also known as Taxinin, is a taxane compound originally found in species of the yew tree under the Taxus genus . This compound has been shown to have significant biological activity, particularly in the context of cancer treatment .

Target of Action

Taxinine primarily targets tubulin, a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, facilitating intracellular transport, and ensuring proper cell division .

Mode of Action

Taxinine interacts with its target, tubulin, by promoting microtubule polymerization and preventing microtubule depolymerization . This interaction stabilizes the microtubules, which interferes with their normal breakdown during cell division . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

Taxinine affects the biochemical pathway involving tubulin and microtubule dynamics. By stabilizing microtubules, Taxinine disrupts the normal dynamic instability of microtubules, which is essential for their function in cell division . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

Like other taxanes, it is expected to have complex pharmacokinetics influenced by factors such as formulation, route of administration, and patient-specific variables

Result of Action

The molecular effect of Taxinine’s action is the stabilization of microtubules, which leads to disruption of the cell cycle . On a cellular level, this can result in cell cycle arrest and induction of apoptosis, particularly in cancer cells . Taxinine has been shown to exhibit cytotoxic effects on various cancer cells, including breast cancer, colon cancer, and oral squamous carcinoma cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Taxinine. For example, factors such as pH and temperature can impact the stability and activity of the compound . Additionally, the biological environment within the body, including the presence of other drugs or substances, can influence the absorption, distribution, metabolism, and excretion of Taxinine

特性

IUPAC Name |

[(1R,2R,3R,5S,8R,9R,10R)-2,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O9/c1-19-26(39)18-25-31(41-21(3)36)30-20(2)27(44-28(40)15-14-24-12-10-9-11-13-24)16-17-35(30,8)33(43-23(5)38)32(42-22(4)37)29(19)34(25,6)7/h9-15,25,27,30-33H,2,16-18H2,1,3-8H3/b15-14+/t25-,27-,30-,31+,32+,33-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYHEZUZRPMUDM-RZHPVIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3835-52-7 | |

| Record name | Taxinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003835527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAXININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7554596HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Taxinine?

A1: Taxinine has a molecular formula of C27H37NO7 and a molecular weight of 487.59 g/mol. []

Q2: What is the core structural feature of Taxinine?

A2: Taxinine possesses a 6-8-6 fused tricycle skeleton characteristic of taxane diterpenoids. []

Q3: How can the structure of Taxinine be elucidated?

A3: The structure of Taxinine and its derivatives has been established using a combination of spectroscopic techniques, including 1D and 2D NMR spectroscopy, mass spectrometry (MS), Infrared Spectroscopy (IR), and X-ray crystallography. [, , , ]

Q4: What is the primary biological activity associated with Taxinine?

A4: While not as potent as Paclitaxel, Taxinine exhibits anti-proliferation activity against several tumor cell lines. []

Q5: How does Taxinine exert its anti-proliferation effects?

A5: Research suggests that 9,10-deacetyl Taxinine, a Taxinine derivative, induces apoptosis in HeLa cells, contributing to its anti-proliferative activity. []

Q6: Does Taxinine interact with microtubules like Paclitaxel?

A6: Unlike Paclitaxel, some non-taxol-type Taxinine derivatives, notably those without an oxetane ring at C-4 and C-5 or an N-acylphenylisoserine group at C-13, have been shown to reduce the CaCl2-induced depolymerization of microtubules. []

Q7: Does Taxinine exhibit any activity against multidrug resistance?

A7: Yes, certain Taxinine derivatives, such as Taxuspine C, 2′-desacetoxyaustrospicatine, and 2-desacetoxytaxinine J, have demonstrated potent multidrug resistance reversal activity. They achieve this by increasing cellular accumulation of Vincristine in multidrug-resistant tumor cells and inhibiting P-glycoprotein (P-gp). [, ]

Q8: Are there any other notable biological activities of Taxinine or its derivatives?

A8: Research indicates that several tricyclic diterpenoids derived from Taxus media var. Hicksii, including Taxinine and Taxagifine, can suppress stimulus-induced superoxide generation in human neutrophils. This suppression was observed alongside the inhibition of tyrosyl or serine/threonine phosphorylation and the translocation of cytosolic compounds like p47(phox), p67(phox), and Rac to the cell membrane. []

Q9: How do structural modifications of Taxinine affect its biological activity?

A9: Studies on Taxinine and its derivatives highlight the importance of specific structural features for their activities: * 9,10-hydroxyl and 5-cinnamoyl groups: These are essential for the anti-proliferation activity of 9,10-deacetyl Taxinine. [] * Absence of oxetane and N-acylphenylisoserine groups: This seems to be crucial for the microtubule depolymerization-inhibiting activity of some Taxinine derivatives. [] * Presence of specific functional groups: Certain functional groups contribute to multidrug resistance reversal activity. []

Q10: Can Taxinine be chemically synthesized?

A10: Yes, Taxinine NN-1, an analog with promising anticancer and multidrug resistance modulating activities, has been successfully synthesized from readily available Taxinine. The synthesis involves a multi-step process with a 45% overall yield. []

Q11: Are there any unique chemical reactions associated with Taxinine?

A11: Yes, research has uncovered unusual reactions in Taxinine derivatives, including the formation of unexpected products like cyclobutane, dioxane, and orthoester derivatives through boron trifluoride-catalyzed reactions. [, ]

Q12: Can Taxinine be chemically modified to generate new analogs?

A12: Yes, various chemical modifications have been successfully performed on Taxinine, including selective deacetylation, orthoester formation, hydrolysis, and hydration. These modifications often lead to the creation of new taxoids with altered biological profiles. [, , ]

Q13: What are the potential applications of Taxinine and its derivatives?

A13: Based on current research, Taxinine analogs hold promise for development as: * Anticancer agents: Especially against multidrug-resistant cancers. [, , ] * Modulators of multidrug resistance: Potentially enhancing the efficacy of existing chemotherapy drugs. [, ] * Anti-inflammatory agents: Based on their ability to suppress superoxide generation in neutrophils. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B26102.png)

![Imidazo[1,2-a]pyrimidine-5,7-diol](/img/structure/B26103.png)

![4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone](/img/structure/B26109.png)

![[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate](/img/structure/B26136.png)